Regaloside B

Description

Properties

IUPAC Name |

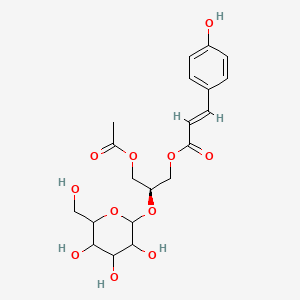

[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKQOLPNKNHLBO-KRJCNZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420049 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-67-6 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Regaloside B from Lilium longiflorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside B, a phenylpropanoid glycoside first identified in Lilium longiflorum, has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the bulbs of Lilium longiflorum. Detailed methodologies for extraction, fractionation, and purification are presented, with a particular focus on the application of Centrifugal Partition Chromatography (CPC). Furthermore, this document summarizes the key quantitative data, including spectroscopic information for the structural elucidation of this compound, and visualizes the established workflow and its relevant biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lilium longiflorum, commonly known as the Easter lily, is a plant species belonging to the Liliaceae family.[1] Beyond its ornamental value, various parts of the plant have been utilized in traditional medicine. Phytochemical investigations of L. longiflorum have revealed a rich chemical profile, including steroidal saponins, flavonoids, and phenylpropanoids.[2][3] Among these constituents, this compound, a phenylpropanoid glycoside, has been identified as a promising bioactive compound.[4]

This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response.[4][5] This activity positions this compound as a compound of interest for further investigation in the context of inflammatory disease research and drug development. This technical guide outlines a robust methodology for the isolation of this compound from L. longiflorum bulbs, its structural characterization, and the signaling pathway associated with its anti-inflammatory effects.

Experimental Protocols

Plant Material and Extraction

Fresh bulbs of Lilium longiflorum serve as the starting material for the isolation of this compound. A generalized protocol for the initial extraction of phenylpropanoids from plant bulbs is as follows:

-

Preparation of Plant Material: The fresh bulbs are thoroughly washed, sliced, and subsequently dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried bulbs are then pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. Maceration, a process of soaking the plant material in the solvent for an extended period (e.g., 72 hours) with periodic agitation, is a commonly employed technique.[3] The process is repeated multiple times to ensure the complete extraction of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Fractionation of the Crude Extract

To enrich the fraction containing this compound and remove non-target compounds, the crude extract is subjected to solvent-solvent partitioning:

-

Suspension in Water: The dried crude extract is suspended in distilled water.

-

Liquid-Liquid Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by extraction with a medium-polarity solvent such as ethyl acetate. This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.

-

Concentration of Fractions: Each solvent fraction is collected and concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is the primary focus for the subsequent isolation of this compound.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is highly effective for the separation of natural products. It avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample.

-

CPC System Preparation: A two-phase solvent system is prepared. For the separation of phenylpropanoids from L. longiflorum, a system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been successfully employed.[2] The CPC instrument is filled with the stationary phase (the lower organic phase in this case), and the rotor is set to the desired speed.

-

Sample Injection: The dried ethyl acetate fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CPC column.

-

Elution: The mobile phase (the upper aqueous phase) is then pumped through the column, initiating the separation process. The effluent is continuously monitored by a UV detector.

-

Fraction Collection: Fractions are collected based on the elution profile. The fractions corresponding to the peaks of interest are collected for further analysis.

-

Purity Analysis: The purity of the isolated compounds in the collected fractions is assessed using analytical High-Performance Liquid Chromatography (HPLC).

Data Presentation

Yield and Purity of Isolated this compound

The following table summarizes the quantitative data for the isolation of this compound from the ethyl acetate fraction of Lilium longiflorum bulbs as reported in the literature.

| Compound | Amount from 200 mg Ethyl Acetate Fraction | Purity (at 320 nm) | Reference |

| This compound | 3.1 mg | 66.5% | [2] |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural assignment of this compound. While the cited literature confirms the use of these techniques for identification, specific chemical shift and coupling constant data were not available in the initial search results. For a complete characterization, researchers should acquire and analyze the 1D and 2D NMR spectra of the isolated compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from Lilium longiflorum.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the expression of iNOS and COX-2. This inhibition is commonly mediated through the suppression of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Lilium longiflorum. The outlined protocols, from initial extraction to final purification using Centrifugal Partition Chromatography, offer a robust and efficient methodology for obtaining this promising anti-inflammatory compound. The provided data tables and visual diagrams of the experimental workflow and biological signaling pathway serve to enhance the understanding and practical application of this research. Further investigation into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be facilitated by the methods described herein.

References

- 1. scielo.br [scielo.br]

- 2. (2S)-1-O-E-p-coumaroyl-2-O-acetyl-3-[O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl]glycerol CAS#: [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical profile, antioxidant and cytotoxic potential of Parkinsonia aculeata L. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Regaloside B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Regaloside B, a phenylpropanoid glycoside with significant anti-inflammatory and potential immunomodulatory properties. We will delve into its chemical structure, physicochemical properties, known biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its isolation and key biological assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a naturally occurring phenylpropanoid isolated from the scaly bulbs of Lilium longiflorum.[1][2] Its chemical structure consists of a p-coumaroyl moiety and an acetylated glucopyranosylglycerol core.

Chemical Structure

The detailed chemical structure of this compound is presented below:

IUPAC Name: 1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[2] SMILES: CC(=O)OC--INVALID-LINK--O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O InChI: InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15+,17+,18-,19+,20+/m0/s1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted due to a lack of available literature data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₁₁ | [1] |

| Molecular Weight | 442.41 g/mol | [1] |

| CAS Number | 114420-67-6 | [1] |

| Appearance | White amorphous powder | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (226.03 mM) | [1] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [3] |

| Predicted LogP | -1.3 | [4][5] |

| Predicted pKa | 9.7 (most acidic) | [4][5] |

| Predicted Boiling Point | 733.9 ± 60.0 °C | [4][5] |

| Predicted Melting Point | 185-187 °C | [4][5] |

Biological Activities and Mechanism of Action

This compound has demonstrated significant biological activities, primarily as an anti-inflammatory agent. More recent studies have also suggested its potential role as an immunomodulator.

Anti-inflammatory Activity

The principal anti-inflammatory mechanism of this compound is through the inhibition of the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

-

iNOS Inhibition: iNOS is responsible for the production of large quantities of nitric oxide (NO), a key mediator of inflammation. By inhibiting the expression of iNOS, this compound reduces the production of NO in inflammatory settings.

-

COX-2 Inhibition: COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 expression by this compound leads to a decrease in prostaglandin production, thereby reducing inflammation and pain.

Inhibition of ADAR1

Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). This interaction has been confirmed by surface plasmon resonance (SPR) techniques. ADAR1 is an enzyme involved in RNA editing and has been implicated in various diseases, including cancer and viral infections. Its inhibition represents a promising therapeutic strategy.

Signaling Pathway Modulation

The inhibition of iNOS and COX-2 expression by this compound strongly suggests its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2.[6] By inhibiting the NF-κB pathway, this compound can effectively downregulate the expression of these and other inflammatory mediators.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key experiments to assess its biological activity.

Isolation and Purification of this compound from Lilium longiflorum

The following protocol is adapted from a method for the purification of phenylpropanoids from the scaly bulbs of Lilium longiflorum using Centrifugal Partition Chromatography (CPC).[2]

-

Extraction:

-

Dried and powdered scaly bulbs of L. longiflorum are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which contains this compound, is concentrated in vacuo.

-

-

Centrifugal Partition Chromatography (CPC):

-

A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is prepared and equilibrated.

-

The CPC instrument is filled with the lower organic phase as the stationary phase.

-

The ethyl acetate fraction is dissolved in a 1:1 mixture of the upper and lower phases and injected into the CPC column.

-

The separation is performed in the ascending mode, using the upper aqueous phase as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Identification and Characterization:

-

Fractions containing this compound are pooled and concentrated.

-

The purity of the isolated compound is assessed by HPLC.

-

The structure of this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Below is a workflow diagram for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

iNOS Inhibition Assay (Griess Assay)

This protocol is a cell-based assay to determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) to induce iNOS expression and NO production. A set of untreated cells serves as a negative control.

-

-

Nitrite Measurement:

-

After 18-24 hours of incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without the inhibitor.

-

COX-2 Inhibition Assay (Fluorometric Assay)

This is a cell-free assay to measure the direct inhibitory effect of this compound on COX-2 activity.[8]

-

Reagent Preparation:

-

Prepare a COX assay buffer, a COX cofactor working solution, a COX probe solution, and a solution of arachidonic acid (the substrate).

-

Recombinant human COX-2 enzyme is diluted to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX assay buffer, COX cofactor working solution, COX probe solution, and the diluted COX-2 enzyme to each well.

-

Add various concentrations of this compound to the test wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control (DMSO) is also included.

-

The reaction is initiated by adding the arachidonic acid solution.

-

The fluorescence kinetics are measured immediately for 10-20 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated for each well.

-

The percentage of COX-2 inhibition is determined by comparing the reaction rate in the presence of this compound to the rate in the vehicle control wells.

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated from the dose-response curve.

-

ADAR1 Binding Assay (Surface Plasmon Resonance)

This protocol provides a general framework for assessing the binding of a small molecule like this compound to a target protein (ADAR1) using Surface Plasmon Resonance (SPR).[9][10]

-

Protein Immobilization:

-

The target protein, ADAR1 (specifically the Zα domain), is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The ADAR1 protein is injected over the activated surface, leading to covalent attachment.

-

Any remaining active sites on the surface are blocked with ethanolamine.

-

-

Binding Analysis:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound is dissolved in the running buffer at various concentrations (typically in a series of dilutions).

-

Each concentration of this compound is injected over the immobilized ADAR1 surface for a specific association time, followed by a dissociation phase where only the running buffer is flowed.

-

The binding events are monitored in real-time as changes in the resonance units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model).

-

The association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ) are determined. The Kₔ value represents the affinity of this compound for ADAR1.

-

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory properties and emerging potential as an immunomodulatory agent through its interaction with ADAR1. Its mechanism of action, centered on the inhibition of iNOS and COX-2 expression likely via the NF-κB pathway, makes it an attractive candidate for the development of new therapeutics for inflammatory diseases.

Further research is warranted to:

-

Elucidate the precise molecular interactions between this compound and the components of the NF-κB signaling pathway.

-

Conduct comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various inflammatory disease models.

-

Explore the therapeutic potential of this compound as an ADAR1 inhibitor in the context of cancer and viral infections.

-

Optimize the isolation and synthesis of this compound to ensure a scalable and cost-effective supply for further development.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Regaloside B: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid glycoside isolated from Lilium Asiatic hybrids, has emerged as a compound of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in modulating inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of its anti-inflammatory properties.

Core Anti-Inflammatory Mechanism

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. These enzymes are critical mediators of the inflammatory response. iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.

Modulation of the NF-κB Signaling Pathway

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the NF-κB pathway[1][2]. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibition of NF-κB activation[1][2].

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from in vitro studies on the effects of this compound on key inflammatory markers.

| Target Protein | Cell Line | This compound Concentration | % Inhibition/Reduction | Reference |

| iNOS Expression | RAW 264.7 Macrophages | 50 µg/mL | 73.8 ± 0.63% | [1][2] |

| COX-2 Expression | RAW 264.7 Macrophages | 50 µg/mL | 1.1 ± 4.99% | [1][2] |

| p-p65/p65 Ratio | RAW 264.7 Macrophages | 50 µg/mL | 56.8 ± 1.60% | [1][2] |

| VCAM-1 Expression | HASMCs | 50 µg/mL | 66.2 ± 1.74% | [3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway identified to be modulated by this compound is the NF-κB pathway. The inhibition of p65 phosphorylation is a key event that prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

While direct evidence is currently limited, the inhibition of NF-κB by this compound suggests potential downstream effects on other interconnected inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways. Phenylpropanoid glycosides, the class of compounds to which this compound belongs, have been reported to modulate these pathways. However, further research is required to specifically elucidate the role of this compound in these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with this compound (e.g., 50 µg/mL) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for protein expression analysis).

Western Blot Analysis for iNOS, COX-2, and p-p65

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The expression levels of target proteins are normalized to the loading control. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.

In Vivo Models of Inflammation

While specific in vivo studies on this compound are limited, the carrageenan-induced paw edema model is a standard and relevant assay for evaluating the anti-inflammatory potential of compounds like this compound.

Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at a specific time before the inflammatory insult.

-

A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group. Histopathological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.

Future Directions

The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of iNOS, COX-2, and the NF-κB signaling pathway. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:

-

MAPK and NLRP3 Inflammasome Pathways: Investigating the direct effects of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38) and on the activation of the NLRP3 inflammasome would provide a more complete picture of its mechanism of action.

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic concentration of this compound.

-

In Vivo Efficacy and Safety: Further in vivo studies using various animal models of inflammatory diseases are crucial to evaluate the efficacy, safety profile, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship Studies: Exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective anti-inflammatory agents.

Conclusion

This compound demonstrates promising anti-inflammatory activity by targeting key mediators and signaling pathways in the inflammatory cascade. This technical guide provides a foundational understanding of its mechanism of action, supported by available quantitative data and experimental methodologies. Continued investigation into the broader effects of this compound on interconnected inflammatory pathways and its in vivo efficacy will be instrumental in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

The Biological Activity of Regaloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid compound isolated from the flowers of Lilium species, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently documented biological activities of this compound, with a focus on its anti-inflammatory effects and its interaction with the adenosine deaminase acting on RNA 1 (ADAR1) protein. While research into its full pharmacological profile is ongoing, this document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Anti-inflammatory Activity

The primary characterized biological activity of this compound is its anti-inflammatory potential. Studies have demonstrated its ability to modulate key inflammatory mediators, suggesting a mechanism of action centered on the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings from the study by Thi et al. (2017)[1][2].

| Target | Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |

| iNOS Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 26.2 ± 0.63% of control | [1][2] |

| COX-2 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 98.9 ± 4.99% of control | [1][2] |

| p-p65/p65 Ratio | Western Blot | RAW 264.7 | 50 µg/mL | Decrease to 43.2 ± 1.60% of control | [1][2] |

| VCAM-1 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 33.8 ± 1.74% of control | [1][2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and VCAM-1. This compound has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and the subsequent expression of its target genes.

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with this compound at the desired concentration (e.g., 50 µg/mL) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software, and the expression levels are normalized to the loading control.

Interaction with ADAR1

Recent studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). ADAR1 is an enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including cancer and autoimmune disorders.

Binding Interaction

A high-throughput virtual screening study identified this compound as a compound with the potential to bind to the Zα domain of ADAR1. This interaction was subsequently confirmed using the surface plasmon resonance (SPR) technique[3][4]. While detailed quantitative binding affinities (e.g., KD value) have not yet been published, this finding suggests a novel mechanism of action for this compound and opens new avenues for its therapeutic application.

Experimental Protocol

-

Protein Immobilization: Recombinant human ADAR1 Zα domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Ligand Preparation: this compound is dissolved in an appropriate running buffer (e.g., HBS-EP+) to create a series of concentrations.

-

Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface, which are proportional to the mass of bound analyte.

-

Data Analysis: The resulting sensorgrams are analyzed to confirm the interaction. While full kinetic and affinity analysis would provide KD, ka, and kd values, the initial study confirmed a binding interaction without reporting these specific parameters[3][4].

Anticancer and Neuroprotective Activities

To date, there are no specific published studies detailing the anticancer or neuroprotective activities of this compound. The identification of its interaction with ADAR1, a protein implicated in cancer, suggests that future investigations into its anticancer potential may be warranted. Similarly, the anti-inflammatory properties of this compound could theoretically contribute to neuroprotection in the context of neuroinflammation, a common feature of many neurodegenerative diseases. However, direct experimental evidence for these activities is currently lacking and represents a significant area for future research.

Conclusion and Future Directions

This compound is a phenylpropanoid with demonstrated anti-inflammatory activity, mediated at least in part by the inhibition of the NF-κB signaling pathway and the downstream expression of iNOS and VCAM-1. Furthermore, it has been identified as a ligand for the Zα domain of ADAR1, indicating a potential role in the modulation of RNA editing.

Future research should focus on:

-

Elucidating the precise mechanism of NF-κB inhibition.

-

Determining the quantitative binding affinity and functional consequences of the this compound-ADAR1 interaction.

-

Investigating the potential anticancer and neuroprotective effects of this compound through dedicated in vitro and in vivo studies.

A deeper understanding of the biological activities of this compound will be crucial for evaluating its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening to identify potential inhibitors of the Zα domain of the adenosine deaminase 1 (ADAR1) - PMC [pmc.ncbi.nlm.nih.gov]

Phenylpropanoid Glycosides in Lilium Species: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, biosynthesis, and biological activities of phenylpropanoid glycosides found in the genus Lilium, tailored for researchers, scientists, and professionals in drug development.

Introduction

The genus Lilium, comprising a diverse group of flowering plants, has a long history of use in traditional medicine and culinary practices, particularly in Asia. Beyond their ornamental value, lily bulbs and flowers are a rich source of various bioactive secondary metabolites, including steroidal saponins, flavonoids, and a significant class of compounds known as phenylpropanoid glycosides. These glycosidic derivatives of phenylpropanoids are increasingly recognized for their potential therapeutic applications, exhibiting a range of biological activities such as antioxidant, anti-inflammatory, neuroprotective, and hypoglycemic effects. This technical guide provides a comprehensive overview of the current state of knowledge on phenylpropanoid glycosides in Lilium species, with a focus on their quantitative distribution, experimental analysis, and mechanisms of action.

Chemical Diversity of Phenylpropanoid Glycosides in Lilium

Phenylpropanoid glycosides are characterized by a core structure consisting of a phenylpropanoid moiety, such as p-coumaric acid, caffeic acid, or ferulic acid, attached to a sugar molecule, which is often further linked to a glycerol backbone. Variations in the phenylpropanoid unit, the sugar composition, and the glycerol linkage lead to a wide array of structurally diverse compounds. In Lilium species, these compounds are often referred to as "regalosides."

Some of the prominent phenylpropanoid glycosides identified in various Lilium species include:

-

Regaloside A and B: Initially isolated from Lilium regale, these compounds are also found in other species like Lilium lancifolium.[1]

-

1-O-caffeoyl-β-D-glucopyranose: A phenylpropanoid glycoside with reported anti-inflammatory and antioxidant activities.[1]

-

(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol: Identified in Lilium longiflorum.[2]

-

(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol: Another phenylpropanoid glycerol glucoside from Lilium longiflorum.[2]

-

(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol: Found in significant amounts in the bulbs of Lilium longiflorum.[2]

-

Acetylated derivatives: Such as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol and (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol, which accumulate in the flower buds of Lilium longiflorum.[2]

-

Regalosides C, E, F, H, I, and K: A series of related compounds quantified in Lilium lancifolium.

Quantitative Distribution

The concentration of phenylpropanoid glycosides varies significantly among different Lilium species and even between different organs of the same plant. This distribution is influenced by genetic factors, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for some of the key phenylpropanoid glycosides in Lilium species.

Table 1: Quantitative Analysis of Phenylpropanoid Glycerol Glucosides in Lilium longiflorum [2]

| Compound | Plant Organ | Concentration (μg/g dry weight) |

| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol | Bulbs | - |

| Closed Flower Buds | - | |

| Mature Flowers | 1535.8 ± 174.1 | |

| (2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol | Bulbs | - |

| Closed Flower Buds | - | |

| Mature Flowers | - | |

| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol | Bulbs | 776.3 ± 8.4 |

| Closed Flower Buds | - | |

| Mature Flowers | - | |

| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Bulbs | - |

| Closed Flower Buds | 3216.8 ± 406.4 | |

| Mature Flowers | 6006.2 ± 625.8 | |

| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Bulbs | 650.7 ± 32.6 |

| Closed Flower Buds | 4925.2 ± 512.8 | |

| Mature Flowers | 2160.3 ± 556.5 |

Table 2: Quantitative Analysis of Regalosides in the Bulbs of Lilium lancifolium

| Compound | Concentration (mg/g freeze-dried g) |

| Regaloside A | 1.12 - 29.76 |

| Regaloside B | 1.12 - 29.76 |

| Regaloside C | 1.12 - 29.76 |

| Regaloside E | 1.12 - 29.76 |

| Regaloside F | 1.12 - 29.76 |

| Regaloside H | 1.12 - 29.76 |

| Regaloside I | 1.12 - 29.76 |

| Regaloside K | 1.12 - 29.76 |

Note: The reference provides a range for all eight compounds collectively.

Biosynthesis of Phenylpropanoid Glycosides

The biosynthesis of phenylpropanoid glycosides originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, then converts L-phenylalanine into various phenylpropanoid derivatives. These intermediates are subsequently glycosylated by UDP-dependent glycosyltransferases (UGTs) to form the corresponding glycosides. In the case of glycerol-containing compounds, a glycerol backbone is also incorporated.

Experimental Protocols

Extraction and Isolation of Phenylpropanoid Glycosides

A general workflow for the extraction and isolation of phenylpropanoid glycosides from Lilium bulbs is outlined below. This protocol may require optimization depending on the specific Lilium species and the target compounds.

Detailed Methodologies:

-

Extraction: Powdered Lilium bulbs are typically extracted with methanol or ethanol at room temperature with shaking or sonication. The extraction is often repeated multiple times to ensure maximum yield.

-

Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, octadecylsilane (ODS), or other stationary phases. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol-water is commonly used to separate the compounds into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a C18 column to obtain the pure phenylpropanoid glycosides.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of phenylpropanoid glycosides in plant extracts.

-

Sample Preparation: A known weight of the lyophilized and powdered plant material is extracted with a suitable solvent (e.g., 80% methanol). The extract is then filtered before injection into the LC-MS/MS system.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte are monitored for quantification.

-

Quantification: External calibration curves are generated using authentic standards of the phenylpropanoid glycosides. The concentration of each compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

Phenylpropanoid glycosides from Lilium and other plant sources have been shown to possess a variety of biological activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Antioxidant Activity and Nrf2/ARE Pathway

Many phenylpropanoid glycosides exhibit potent antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.

Anti-inflammatory Activity and NF-κB/MAPK Pathways

Phenylpropanoid glycosides have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB and the phosphorylation of MAPKs (e.g., p38, JNK, and ERK), phenylpropanoid glycosides can effectively suppress the inflammatory cascade.

Conclusion

Phenylpropanoid glycosides from Lilium species represent a promising class of natural products with a wide range of biological activities relevant to human health. Their antioxidant, anti-inflammatory, and other therapeutic properties are rooted in their ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge in this field, from the chemical diversity and quantitative distribution of these compounds to the experimental methodologies for their study and their potential mechanisms of action. Further research, particularly comparative quantitative studies across a broader range of Lilium species and in-depth investigations into their specific interactions with signaling molecules, will be crucial for fully realizing the therapeutic potential of these fascinating compounds. The information and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the secrets of these natural medicines.

References

In-Depth Technical Guide to Regaloside B: Molecular Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid glycoside, has emerged as a molecule of significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its known bioactivities with a focus on its anti-inflammatory properties and interaction with the ADAR1 Zα domain, and detailed experimental protocols for researchers seeking to investigate this compound further. All quantitative data is presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Molecular Profile of this compound

This compound is characterized by the following molecular formula and weight:

| Property | Value | Source(s) |

| Molecular Formula | C20H26O11 | [1][2][3][4] |

| Molecular Weight | 442.41 g/mol | [1][2][3] |

Biological Activity and Mechanism of Action

This compound, isolated from Lilium longiflorum, has demonstrated significant anti-inflammatory activity.[1][2][5] Its primary mechanism of action involves the inhibition of key inflammatory mediators.

Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2] This inhibition is likely mediated through the modulation of the NF-κB signaling pathway. While direct evidence detailing the specific interaction of this compound with the NF-κB pathway is still emerging, the inhibition of iNOS and COX-2, which are downstream targets of NF-κB, strongly suggests its involvement.

A study on phenylpropanoids from Lilium species, including this compound, demonstrated a significant reduction in the expression of iNOS and COX-2 in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The quantitative results from this study are summarized below:

| Target Protein | Concentration of this compound | Inhibition of Expression |

| iNOS | 50 µg/mL | Significant reduction |

| COX-2 | 50 µg/mL | Significant reduction |

Note: The original research paper should be consulted for the precise percentage of inhibition.

Interaction with ADAR1 Zα Domain

Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1).[3][6] This interaction was confirmed using surface plasmon resonance (SPR), indicating a direct binding between this compound and the ADAR1 Zα domain.[3][6] ADAR1 is a crucial enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including autoimmune disorders and cancer. The Zα domain is responsible for binding to Z-RNA and Z-DNA, and its modulation by small molecules like this compound presents a novel therapeutic avenue. Further research is required to elucidate the functional consequences of this interaction and to determine the binding affinity (Kd).

Experimental Protocols

Determination of iNOS and COX-2 Inhibition

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS and COX-2 expression. A vehicle control (solvent only) and a positive control (LPS only) should be included.

-

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard (for standard curve).

-

-

Protocol:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-treated control.

-

3. Western Blot Analysis for iNOS and COX-2 Protein Expression:

-

Principle: This technique is used to detect and quantify the levels of iNOS and COX-2 proteins in cell lysates.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Surface Plasmon Resonance (SPR) for this compound and ADAR1 Zα Interaction

-

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (ADAR1 Zα domain) immobilized on a sensor chip in real-time.

-

General Protocol Outline:

-

Protein Immobilization:

-

Recombinantly express and purify the ADAR1 Zα domain.

-

Immobilize the purified ADAR1 Zα domain onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized ADAR1 Zα domain.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

-

Conclusion

This compound is a promising natural product with multifaceted biological activities. Its well-defined anti-inflammatory properties, coupled with its newly discovered interaction with the ADAR1 Zα domain, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms underlying its bioactivities, including detailed dose-response studies and in vivo efficacy assessments.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 6. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Spectral Data of Regaloside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Regaloside B, a phenylpropanoid glycoside isolated from Lilium longiflorum. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid glycoside that has been identified in the flowers of the Easter lily, Lilium longiflorum. Phenylpropanoids are a diverse class of plant secondary metabolites known for their wide range of biological activities. Preliminary studies have indicated that this compound exhibits anti-inflammatory properties, making it a compound of interest for further investigation in drug development. The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and mass spectrometry.

Spectroscopic Data

The following sections present the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This information is critical for the identification, characterization, and quantification of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, despite a comprehensive search of available scientific literature, the specific ¹H and ¹³C NMR spectral data for this compound could not be located in the public domain. The primary reference indicating its isolation, "Constituents in Easter lily flowers with medicinal activity" by Francis et al. in Life Sciences (2004), confirms that NMR spectroscopy was used for its structural determination, but the detailed spectral assignments are not provided in the abstract and the full text was not accessible.

Similarly, a closely related paper by Miyase et al. in Phytochemistry (1987) detailing Regaloside A and B from Lilium regale was identified, which would likely contain highly relevant spectral information. However, the full text of this article was also not available.

For researchers requiring this specific data, it is recommended to directly access the full text of these publications through institutional libraries or by contacting the authors.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a crucial tool for determining the elemental composition and exact mass of a molecule. For this compound, the molecular formula has been established as C₂₀H₂₆O₁₁.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆O₁₁ |

| Exact Mass | 442.1475 |

| Molecular Weight | 442.42 g/mol |

| Ionization Mode | ESI (Electrospray Ionization) is commonly used for this class of compounds. |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive ion mode; [M-H]⁻, [M+Cl]⁻ in negative ion mode. |

Experimental Protocols

The successful acquisition of high-quality NMR and MS data is contingent upon meticulous experimental design and execution. The following are generalized protocols typical for the analysis of natural product glycosides like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and depends on the solubility of the compound and the desired chemical shift referencing.

-

The dissolved sample is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference to the residual solvent peak.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used to achieve optimal signal dispersion and resolution.

-

Pulse Sequence: A standard one-pulse sequence is typically employed.

-

Acquisition Parameters: Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay. These are optimized to ensure good signal-to-noise ratio and accurate integration.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters: A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

-

-

Instrumentation (LC-MS):

-

Liquid Chromatography (LC): The sample is often introduced into the mass spectrometer via an LC system to separate it from any impurities. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile/methanol.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for polar, non-volatile compounds like glycosides.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are still under investigation, its reported anti-inflammatory activity suggests potential interactions with key inflammatory pathways. A logical diagram illustrating the general approach to investigating these pathways is presented below.

Conclusion

This technical guide consolidates the currently available spectroscopic information for this compound. While the precise NMR spectral data remains to be fully disclosed in the public domain, the provided information on its mass spectrometric characteristics and the general experimental protocols offer a solid foundation for researchers. The visualization of the analytical and investigatory workflows provides a clear roadmap for the study of this and other similar natural products. Further research to obtain and publish the complete spectral dataset of this compound is highly encouraged to facilitate its continued investigation as a potential therapeutic agent.

Regaloside B: A Traditional Chinese Medicine Perspective for Modern Drug Discovery

An In-Depth Technical Guide on the Therapeutic Potential of a Phenylpropanoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside B, a phenylpropanoid glycoside isolated from the Easter lily (Lilium longiflorum), is emerging as a compound of significant interest in pharmacological research. While not explicitly named in classical Traditional Chinese Medicine (TCM) texts, its source, the lily bulb (known as Bǎi Hé, 百合), has a long history of use in TCM for treating conditions associated with inflammation, such as coughs and lung ailments.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its anti-inflammatory and potential immunomodulatory activities. It synthesizes available data on its mechanisms of action, presents relevant experimental protocols, and explores its potential as a lead compound in modern drug development.

Traditional Chinese Medicine Context

In Traditional Chinese Medicine, Lilium species have been utilized for centuries to "nourish the yin of the lung" and "clear heat," which in modern biomedical terms can often be correlated with anti-inflammatory and soothing effects.[1][2][3] The bulbs are traditionally used to treat respiratory conditions like chronic cough, dry throat, and other inflammatory ailments.[1][2][3] The isolation and scientific investigation of specific phytochemicals like this compound from these traditionally used plants allow for a deeper, evidence-based understanding of their therapeutic properties.

Pharmacological Activities of this compound

Current research has primarily focused on the anti-inflammatory and potential immunomodulatory effects of this compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

2.1.1. Inhibition of iNOS and COX-2

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the overproduction of nitric oxide (NO) and prostaglandins, respectively. These mediators are central to the inflammatory process. Studies have shown that this compound can inhibit the expression of both iNOS and COX-2, thereby reducing the production of these pro-inflammatory molecules. While specific IC50 values for this compound are not yet widely published, related compounds and extracts from Lilium longiflorum have shown significant inhibitory effects in in-vitro assays.

Table 1: Quantitative Data on the Anti-inflammatory Effects of Compounds from Lilium longiflorum

| Compound/Extract | Assay | Target | Concentration | Inhibition (%) | Reference |

| This compound (11) | Lipid Peroxidation | Lipid Radicals | 10 ppm | >20% | [4] |

Note: Further quantitative studies are required to establish a more detailed dose-response profile for this compound.

2.1.2. Putative Signaling Pathways

The expression of iNOS and COX-2 is largely regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). It is hypothesized that this compound exerts its inhibitory effects on iNOS and COX-2 by modulating these upstream signaling pathways. Inflammatory stimuli typically lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory signals and play a crucial role in regulating the expression of inflammatory mediators.

Diagram 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Potential Immunomodulatory Activity

Recent in-silico and preliminary experimental data suggest that this compound may have immunomodulatory effects by targeting Adenosine Deaminase Acting on RNA 1 (ADAR1).

2.2.1. Inhibition of ADAR1 Zα Domain

ADAR1 is an enzyme that edits double-stranded RNA (dsRNA) and plays a critical role in preventing the innate immune system from mistakenly recognizing endogenous dsRNA as viral, which would trigger an unwanted interferon response. The Zα domain of ADAR1 is crucial for its binding to Z-RNA and Z-DNA. A high-throughput virtual screening study identified this compound as a potential inhibitor that interacts with the ADAR1 Zα domain.[5] This interaction was subsequently confirmed using surface plasmon resonance (SPR).[5] Inhibition of ADAR1 is being explored as a therapeutic strategy for certain cancers and viral infections.

Diagram 2: Experimental Workflow for Identifying this compound as an ADAR1 Inhibitor

Caption: Workflow for the identification of this compound as an ADAR1 Zα domain binder.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of this compound research.

In Vitro Anti-inflammatory Assay: Inhibition of iNOS and COX-2

Objective: To determine the inhibitory effect of this compound on the production of NO and prostaglandins in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce the expression of iNOS and COX-2.

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis: To assess the protein expression of iNOS and COX-2, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescence detection system.

Biophysical Interaction Assay: Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of this compound to the ADAR1 Zα domain and to determine the binding kinetics.

Instrumentation: A surface plasmon resonance biosensor system (e.g., Biacore).

Methodology:

-

Ligand Immobilization: The purified ADAR1 Zα domain protein is immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.

-

Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) at various concentrations.

-

Binding Analysis: A series of concentrations of this compound are injected over the sensor chip surface containing the immobilized ADAR1 Zα domain and the reference flow cell. The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.

-

Data Analysis: The sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Future Directions and Conclusion

This compound represents a promising natural product with well-defined anti-inflammatory properties and potential for immunomodulatory applications. Its origin from a plant with a rich history in traditional medicine provides a strong foundation for its further investigation.

Key areas for future research include:

-

Quantitative Pharmacological Studies: Determination of precise IC50 values for iNOS and COX-2 inhibition and elucidation of the dose-response relationship in various in vitro and in vivo models.

-

Mechanism of Action Studies: Direct investigation of the effect of this compound on the NF-κB and MAPK signaling pathways to confirm the hypothesized mechanisms.

-

In-depth ADAR1 Interaction Studies: Comprehensive analysis of the binding kinetics and functional consequences of this compound interaction with the ADAR1 Zα domain.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models of inflammatory diseases and cancer.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Genus Lilium: A review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Constituents in Easter lily flowers with medicinal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Regaloside B: A Phenylpropanoid with Therapeutic Potential in Inflammation and Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract